2-Bromo-5-chlorothiazolo[5,4-b]pyridine
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Overview
Description
2-Bromo-5-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine typically involves the cyclization of thiazole and pyridine derivatives. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles . The reaction is carried out in absolute ethanol at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorothiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-chlorothiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: A simpler analog with similar substitution patterns but lacking the thiazole ring.
5-Chlorothiazolo[5,4-b]pyridine: A related compound with a similar core structure but different substituents.
Uniqueness
2-Bromo-5-chlorothiazolo[5,4-b]pyridine is unique due to its combination of bromine and chlorine atoms on a thiazolo[5,4-b]pyridine scaffold. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-chloro-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIKDNPUIYAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729424 |
Source
|
Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198759-26-0 |
Source
|
Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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